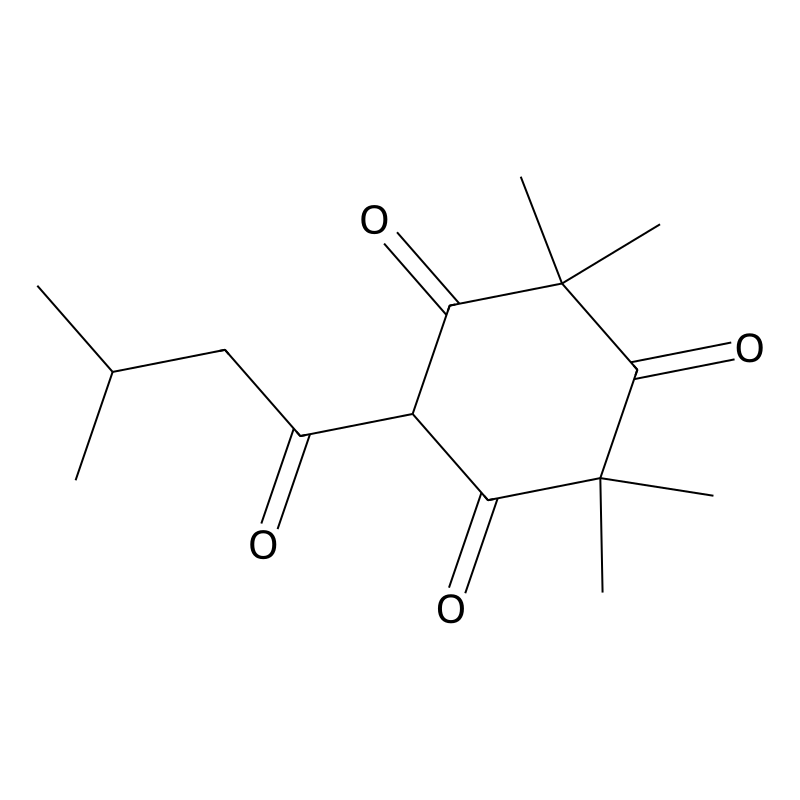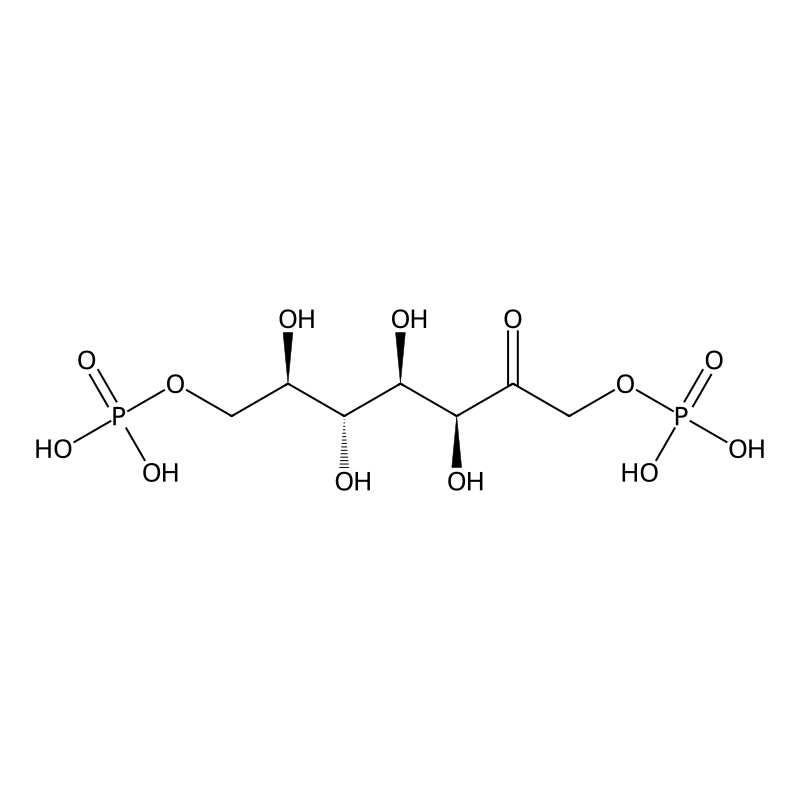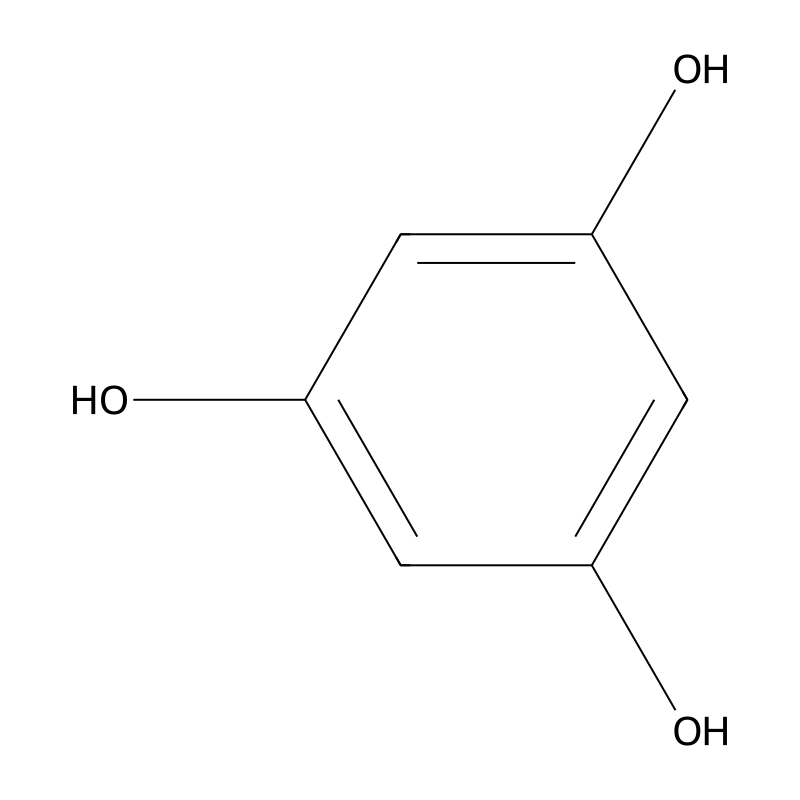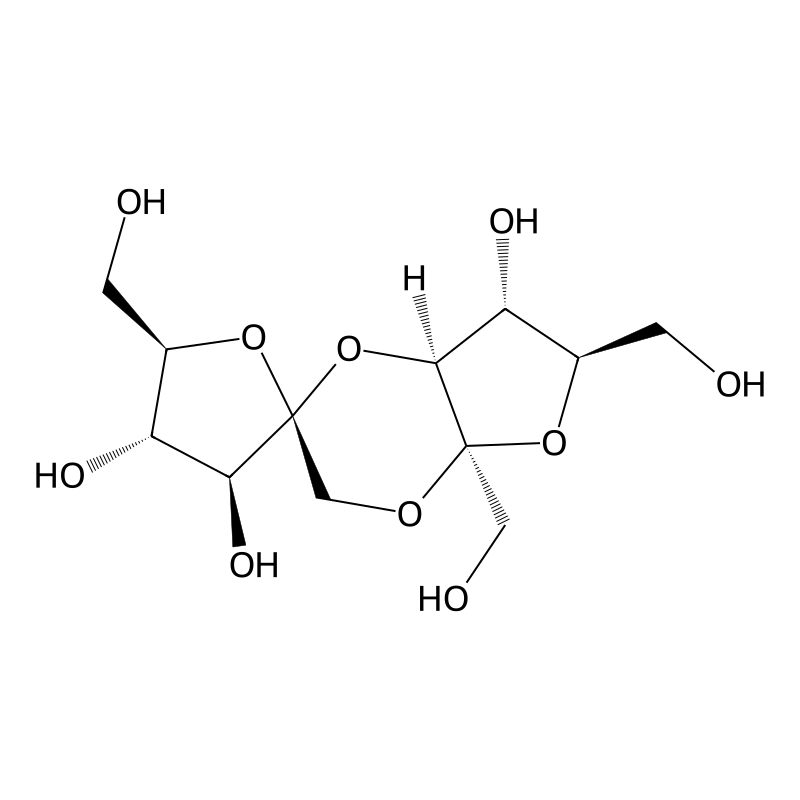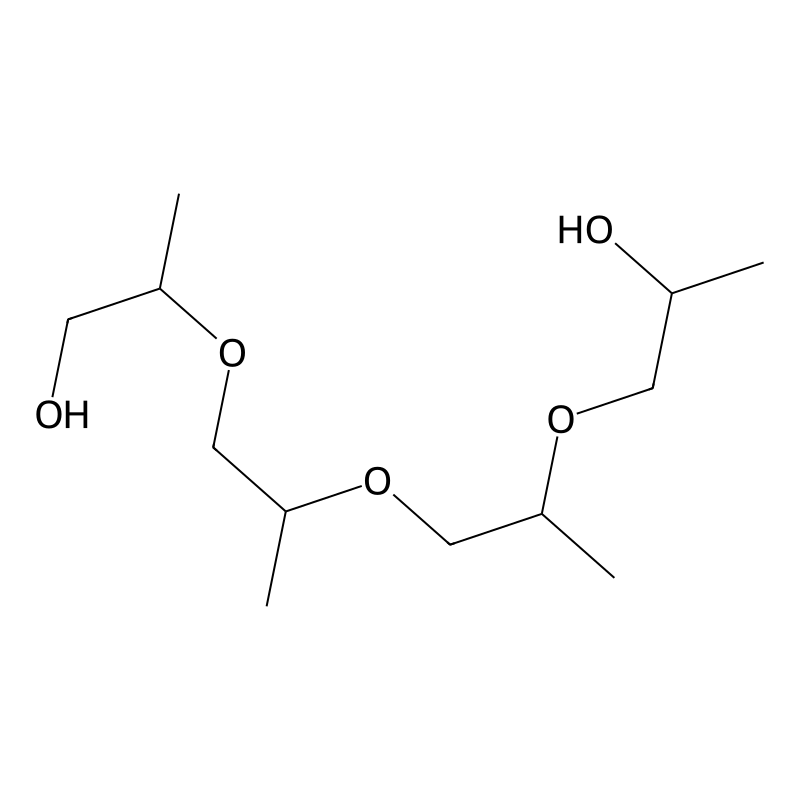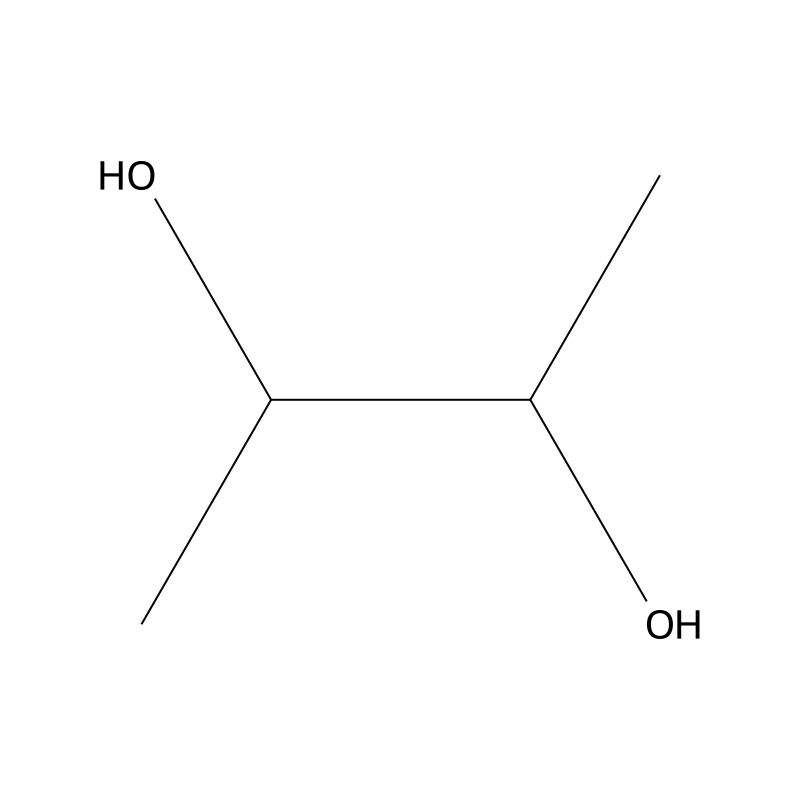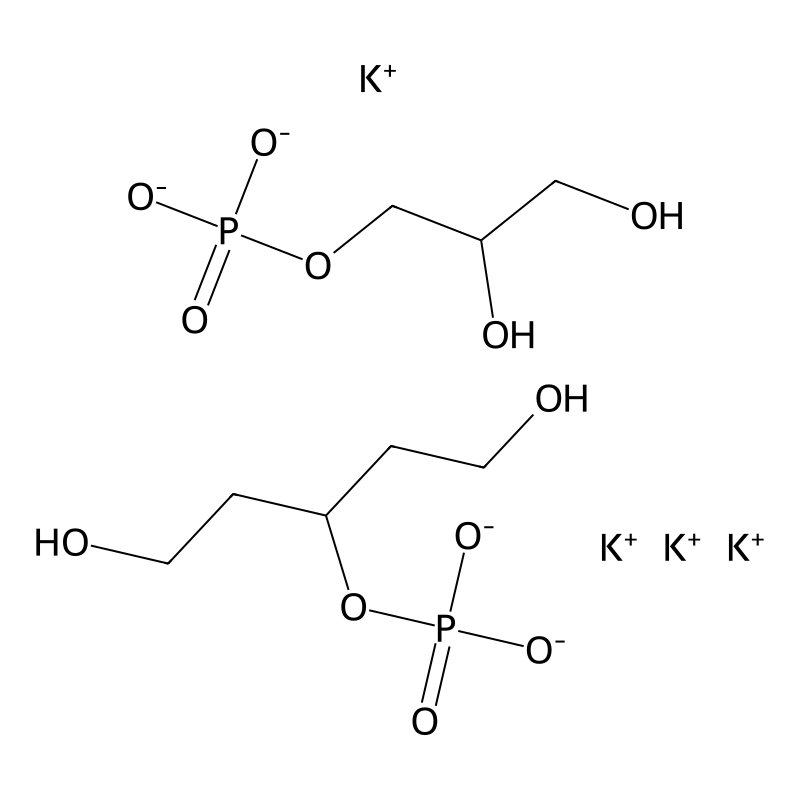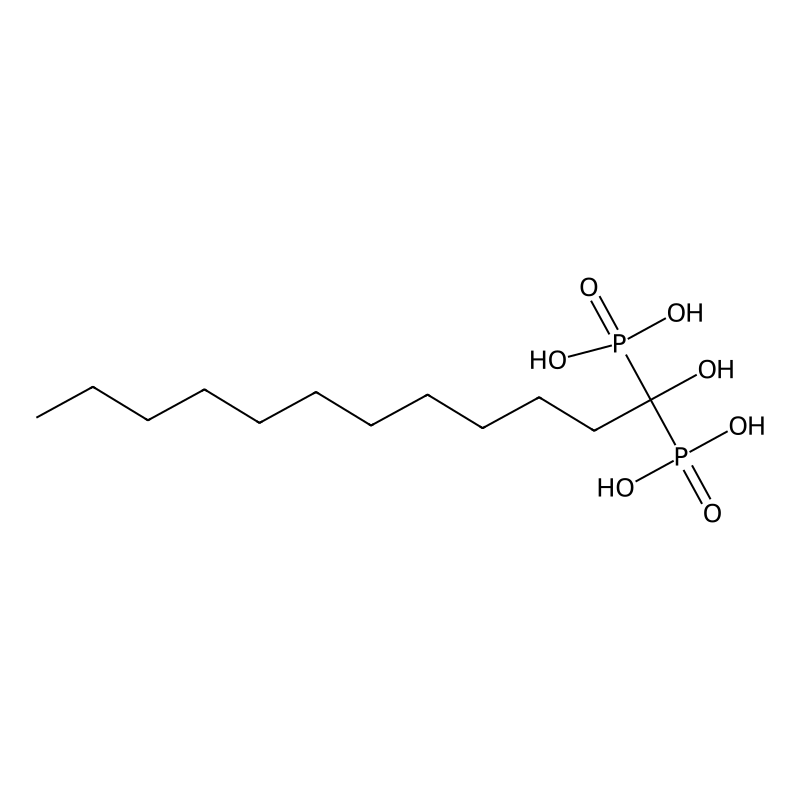Gossypin
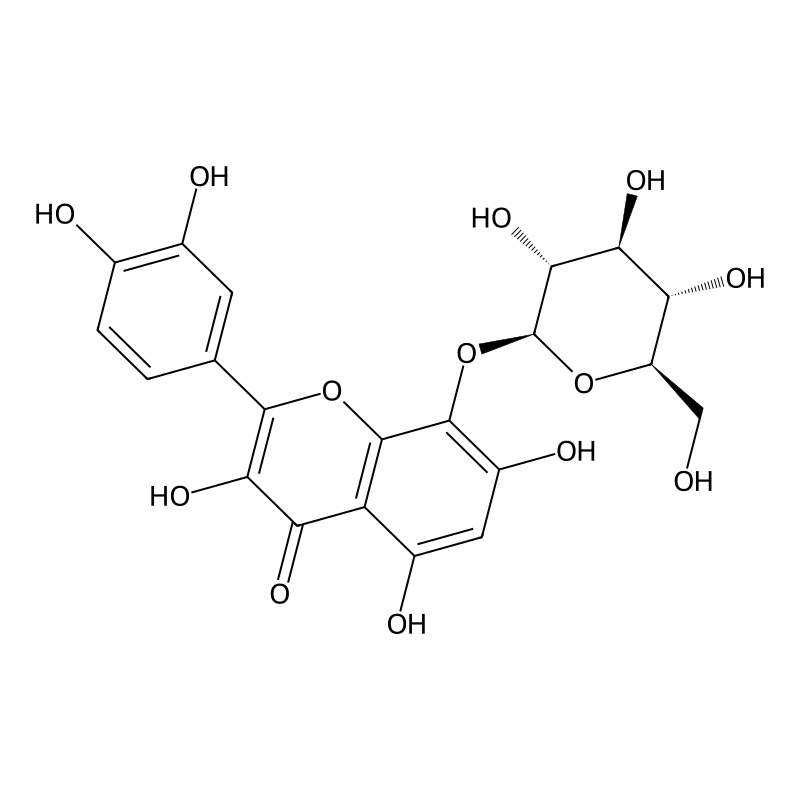
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Cancer Research
Scientific Field: Oncology Application Summary: Gossypin has been identified as a potential anticancer agent due to its ability to inhibit cell proliferation in various cancers . Methods of Application:
- Clinical trials have shown efficacy with manageable toxicity profiles .
Chemical Structure Analysis: To understand its interaction with cancer cells.
Pharmacokinetics Studies: To determine the appropriate therapeutic range of doses.
Antiviral Research
Scientific Field: Virology Application Summary: Gossypin has shown effectiveness against SARS-CoV-2 by inhibiting RNA-dependent RNA polymerase (RdRp), essential for viral replication . Methods of Application:
- Gossypin effectively inhibited the replication of SARS-CoV-2 and other coronaviruses .
Molecular Docking: To identify potential antiviral compounds.
Biochemical Experiments: To confirm the inhibitory action on RdRp.
Anti-SARS-CoV-2 Assays: To test the effectiveness against the virus.
Antioxidant Research
Scientific Field: Biochemistry Application Summary: Gossypin is utilized for its antioxidant properties, protecting against oxidative stress and related cellular damage . Methods of Application:
- Extracts containing gossypin showed significant antioxidant activities .
Solvent Extraction: To isolate gossypin from plant waste.
In Vivo Models: To assess antioxidant activity.
Immunomodulatory Research
Scientific Field: Immunology Application Summary: Gossypin has been noted for its immunomodulatory effects, influencing the immune system’s response to various stimuli . Methods of Application:
- Gossypin exhibited potential immunomodulatory activities .
In Vitro Assays: To study the immunomodulatory effects.
Clinical Observations: To monitor changes in immune response.
Anti-inflammatory Research
Scientific Field: Pharmacology Application Summary: Gossypin has been studied for its anti-inflammatory properties, particularly in reducing edema and chronic inflammation . Methods of Application:
- Gossypin showed superior anti-inflammatory and hepatoprotective effects .
Carrageenan-Induced Edema Model: To test anti-inflammatory effects.
Chronic Liver Injury Model: To assess hepatoprotective potential.
Pharmacokinetics Research
Scientific Field: Pharmaceutical Sciences Application Summary: The pharmacokinetics of gossypin are crucial for determining its therapeutic range and optimizing dosage for medical applications . Methods of Application:
- Studies have covered various aspects of gossypin, including its pharmacokinetics and confirmed anticancer efficacy .
Dosage Range Studies: To establish a safe and effective therapeutic range.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: To understand how gossypin behaves in the body.
Pharmaceutical Development
Scientific Field: Pharmaceutical Sciences Application Summary: Gossypin is used in the development of anticancer medications due to its cell proliferation prevention properties . Methods of Application:
- Gossypin-based drugs have shown promise in preclinical studies, with potential for clinical trials .
Drug Formulation: Leveraging gossypin’s properties to create effective cancer treatments.
Preclinical Studies: Testing the efficacy and safety of gossypin-based drugs.
Chemical Industry
Scientific Field: Industrial Chemistry Application Summary: Gossypin serves as a natural pigment and is used as a colorant in soaps, cosmetics, and dyes . Methods of Application:
- Products utilizing gossypin as a pigment have been successfully developed and marketed .
Pigment Extraction: Isolating gossypin for use in various products.
Product Development: Incorporating gossypin into product formulations.
Insecticide Production
Scientific Field: Agricultural Chemistry Application Summary: Gossypin is employed as an insecticide, leveraging its natural properties to protect crops . Methods of Application:
- Gossypin-based insecticides have shown effectiveness in controlling pest populations .
Insecticide Formulation: Creating formulations that include gossypin.
Field Testing: Assessing the effectiveness of gossypin-based insecticides in real-world agricultural settings.
Skincare Products
Scientific Field: Dermatology and Cosmetology Application Summary: Gossypin is incorporated into skincare products for its antioxidant properties, which can help in protecting the skin . Methods of Application:
- Skincare products containing gossypin have demonstrated beneficial effects on skin health .
Product Formulation: Developing skincare products with gossypin as a key ingredient.
Clinical Dermatology Trials: Testing the efficacy of gossypin-infused skincare products.
Traditional Medicine
Scientific Field: Ethnopharmacology Application Summary: Gossypin is used in traditional medicine practices for its various therapeutic activities, such as stopping bleeding, relieving pain, removing phlegm, and curing chronic bronchitis . Methods of Application:
- Traditional uses of gossypin have been validated through ethnobotanical studies, showing its effectiveness in treating a range of ailments .
Herbal Preparations: Utilizing gossypin in traditional herbal remedies.
Ethnobotanical Studies: Documenting the use of gossypin in various cultures.
Antiviral Research (Expanded)
Scientific Field: Virology Application Summary: Beyond SARS-CoV-2, gossypin has shown potential as a broad-spectrum antiviral agent . Methods of Application:
- Gossypin has been effective against various viruses, indicating its potential as a pan-inhibitor .
Viral Inhibition Studies: Exploring the effectiveness of gossypin against a range of viruses.
Mechanism of Action Research: Investigating how gossypin interacts with viral components.
Neuroprotective Agent
Scientific Field: Neuroscience Application Summary: Gossypin has been studied for its neuroprotective effects, particularly in the prevention of neurodegenerative diseases . Methods of Application:
- Gossypin showed potential in protecting neuronal cells from oxidative stress and reducing the progression of neurodegenerative diseases .
In Vitro Neuronal Culture Experiments: To test the protective effects of gossypin on neuronal cells.
Animal Models of Neurodegeneration: To evaluate the efficacy in preventing or slowing down neurodegenerative processes.
Cardioprotective Effects
Scientific Field: Cardiology Application Summary: Research has indicated that gossypin may have cardioprotective properties, beneficial in treating cardiovascular diseases . Methods of Application:
- Preliminary studies suggest that gossypin can improve cardiac function and may reduce the risk of heart diseases .
Cardiomyocyte Studies: To observe the effect of gossypin on heart cells.
Clinical Trials: To assess the impact on patients with cardiovascular conditions.
Anti-Diabetic Agent
Scientific Field: Endocrinology Application Summary: Gossypin has been identified as a potential anti-diabetic agent, helping to regulate blood sugar levels . Methods of Application:
- Gossypin has been found to enhance insulin secretion and improve glucose tolerance in preclinical studies .
Insulin Secretion Assays: To determine the effect of gossypin on insulin release.
Glucose Tolerance Tests: To assess the impact on blood glucose levels.
UV Radiation Protection
Scientific Field: Dermatology Application Summary: Due to its antioxidant properties, gossypin is being explored for its ability to protect the skin from harmful UV radiation . Methods of Application:
- Gossypin-containing products have shown promise in providing protection against UV radiation .
Topical Formulations: Developing skincare products with gossypin to prevent UV-induced damage.
Clinical Dermatology Trials: Testing the efficacy of these formulations in protecting against UV rays.
Anti-Microbial Agent
Scientific Field: Microbiology Application Summary: Gossypin has exhibited antimicrobial activity, making it a candidate for treating various infections . Methods of Application:
- Studies have demonstrated gossypin’s capability to inhibit the growth of certain bacteria and fungi .
In Vitro Antibacterial and Antifungal Tests: To evaluate the effectiveness against different pathogens.
Wound Healing Studies: To test the potential in preventing infection in wounds.
Hepatoprotective Agent
Scientific Field: Hepatology Application Summary: Gossypin has been researched for its hepatoprotective effects, which could be beneficial in liver diseases . Methods of Application:
- Gossypin has shown potential in reducing liver enzyme levels and protecting against liver injury in experimental models .
Liver Enzyme Assays: To measure the effect of gossypin on liver function.
Animal Models of Liver Injury: To assess the protective effects against liver damage.
Gossypin is a flavanol glucoside with the chemical formula and is classified as a glycosyloxyflavone. It features a gossypetin backbone attached to a beta-D-glucopyranosyl residue at position 8 via a glycosidic linkage. This compound is primarily derived from various species of Hibiscus, such as Hibiscus esculentus and Gossypium indicum, which belong to the Malvaceae family. Gossypin appears as a yellow crystalline solid with a high melting point (229–230 °C) and exhibits significant solubility in water, attributed to the presence of the glucose moiety, while being less soluble in alcohols and other solvents .
Gossypin exhibits a wide range of biological activities:
- Antioxidant Properties: It effectively scavenges free radicals such as 2,2-Diphenyl-1-picrylhydrazyl (DPPH) and ABTS radicals, indicating strong antioxidant capabilities .
- Antitumor Effects: Gossypin has been shown to inhibit the proliferation and invasion of tumor cells, potentially through mechanisms involving cell cycle arrest and reduced vascular permeability induced by vascular endothelial growth factor (VEGF) .
- Protective Mechanisms: It offers protective effects against pathogens and UV radiation, enhancing its therapeutic potential in various applications .
Gossypin's diverse pharmacological properties make it suitable for various applications:
- Pharmaceuticals: Due to its antioxidant and antitumor activities, gossypin is being explored for inclusion in cancer therapies and health supplements.
- Cosmetics: Its protective effects against UV radiation position it as an ingredient in skincare products aimed at preventing skin damage.
- Food Industry: Gossypin may also find applications as a natural preservative due to its antioxidant properties .
Research indicates that gossypin interacts with various biological targets:
- Binding Studies: Modifications of gossypin have been studied to assess their binding affinities to proteins, revealing insights into its mechanism of action in biological systems .
- Cellular Interactions: Gossypin has shown efficacy in protecting pancreatic beta-cells from oxidative stress, highlighting its potential role in managing diabetes-related complications .
Gossypin shares structural and functional similarities with several other flavonoids. Here are some notable comparisons:
| Compound | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Gossypetin | Backbone similar | Antioxidant, anti-inflammatory | Precursor to gossypin |
| Quercetin | Flavonoid category | Antioxidant, anticancer | More widely studied; less soluble |
| Rutin | Glycoside | Antioxidant, anti-inflammatory | Contains a rhamnose sugar |
| Kaempferol | Similar backbone | Antioxidant, anticancer | Higher solubility in organic solvents |
Gossypin's unique combination of high solubility in water and stability due to its structural characteristics distinguishes it from these similar compounds. Its specific biological activities further enhance its potential applications in medicine and health sciences .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
